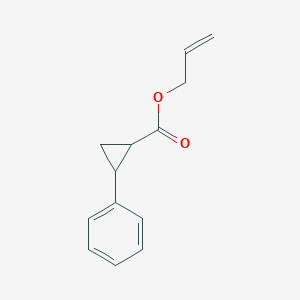
5,5'-Carbonylbis(4-bromo-2-benzofuran-1,3-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) is a complex organic compound with the molecular formula C17H6Br2O7. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and chemical properties. This compound is characterized by the presence of two bromine atoms and a carbonyl group, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) typically involves the bromination of benzofuran derivatives followed by the introduction of a carbonyl group. One common method includes the reaction of 4-bromo-2-benzofuran-1,3-dione with phosgene (COCl2) under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl group can participate in oxidation and reduction reactions, altering the compound’s oxidation state.
Condensation Reactions: The compound can undergo condensation reactions with amines or alcohols to form imides or esters.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Substituted Benzofurans: Resulting from nucleophilic substitution.
Imides and Esters: Formed through condensation reactions.
Wissenschaftliche Forschungsanwendungen
5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) involves its interaction with various molecular targets. The bromine atoms and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenonetetracarboxylic Dianhydride: Another benzofuran derivative with similar reactivity.
Phthalic Anhydride: Shares structural similarities but lacks the bromine atoms.
Benzofuran-2,3-dione: A simpler benzofuran derivative with fewer functional groups.
Uniqueness
5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) is unique due to the presence of both bromine atoms and a carbonyl group, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
95264-66-7 |
|---|---|
Molekularformel |
C17H4Br2O7 |
Molekulargewicht |
480.0 g/mol |
IUPAC-Name |
4-bromo-5-(4-bromo-1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H4Br2O7/c18-11-7(3-1-5-9(11)16(23)25-14(5)21)13(20)8-4-2-6-10(12(8)19)17(24)26-15(6)22/h1-4H |
InChI-Schlüssel |
YICSHMANQZXGPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=O)OC2=O)Br)C(=O)C3=C(C4=C(C=C3)C(=O)OC4=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)
![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)

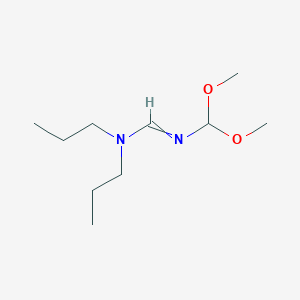
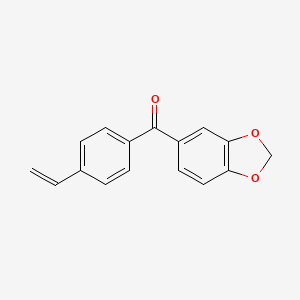

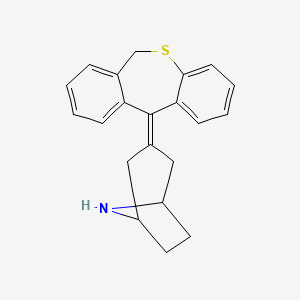
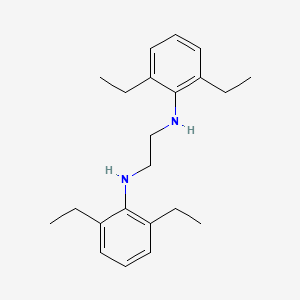
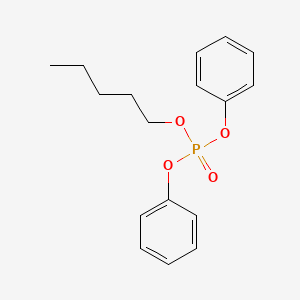

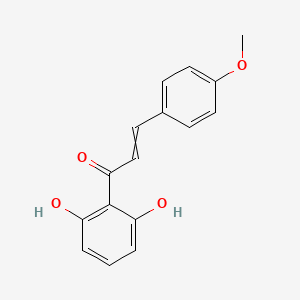
![[3-(Chloromethoxy)prop-1-en-1-yl]benzene](/img/structure/B14336695.png)
